Pyridine, 2,2'-(1,4-butanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’-(1,4-butanediyl)bis- is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected by a butanediyl linker. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-(1,4-butanediyl)bis- typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, where pyridine boronic acid is reacted with a halogenated pyridine in the presence of a palladium catalyst . Another method involves the Stille coupling, which uses organotin compounds as intermediates . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of Pyridine, 2,2’-(1,4-butanediyl)bis- often employs continuous flow reactors to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts in these reactors allows for efficient and scalable production . Additionally, the reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,2’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Pyridine, 2,2’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-(1,4-butanediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable complexes that can exhibit various catalytic, magnetic, and electronic properties . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Another pyridine derivative with carboxylate groups that can form metal-organic frameworks.
1,1’-(1,4-butanediyl)bis(imidazole): A similar compound with imidazole rings instead of pyridine, used in the construction of coordination polymers.
Uniqueness
Pyridine, 2,2’-(1,4-butanediyl)bis- is unique due to its flexible butanediyl linker, which allows for the formation of diverse and structurally complex metal-organic frameworks.
Properties
CAS No. |
1620-03-7 |
---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylbutyl)pyridine |
InChI |
InChI=1S/C14H16N2/c1(7-13-9-3-5-11-15-13)2-8-14-10-4-6-12-16-14/h3-6,9-12H,1-2,7-8H2 |
InChI Key |
LCDMOYIZFIQLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.